3-(2,2-Dimethoxyethyl)-3-methyl-3H-diazirine
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Overview
Description
3-(2,2-Dimethoxyethyl)-3-methyl-3H-diazirine is a diazirine compound characterized by the presence of a three-membered ring containing two nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethoxyethyl)-3-methyl-3H-diazirine typically involves the reaction of 2,2-dimethoxyethylamine with appropriate diazirine precursors under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the diazirine ring. The process may involve multiple steps, including the formation of intermediate compounds, which are then converted to the final product through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as distillation or recrystallization to remove impurities and obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Dimethoxyethyl)-3-methyl-3H-diazirine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazirine ring to other functional groups.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound. Substitution reactions can result in a variety of substituted diazirine derivatives.
Scientific Research Applications
3-(2,2-Dimethoxyethyl)-3-methyl-3H-diazirine has a wide range of applications in scientific research, including:
Chemistry: Used as a photoreactive probe in studying molecular interactions and reaction mechanisms.
Biology: Employed in photoaffinity labeling to study protein-ligand interactions and identify binding sites.
Medicine: Investigated for potential use in drug development and as a tool for studying biological pathways.
Industry: Utilized in the synthesis of complex organic compounds and materials science research.
Mechanism of Action
The mechanism of action of 3-(2,2-Dimethoxyethyl)-3-methyl-3H-diazirine involves the formation of reactive intermediates upon exposure to light or other stimuli. These intermediates can interact with various molecular targets, leading to the formation of covalent bonds with proteins, nucleic acids, or other biomolecules. The pathways involved in these interactions depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-(2,2-Dimethoxyethyl)-1,2,3,4,5,6-hexahydro-1,5-methanoazocino[4,3-b]indole: A compound with a similar 2,2-dimethoxyethyl group but different ring structure.
Imidazo[1,2-a]quinoxalines: Compounds with similar functional groups but different core structures.
Uniqueness
3-(2,2-Dimethoxyethyl)-3-methyl-3H-diazirine is unique due to its diazirine ring, which imparts distinct photoreactive properties. This makes it particularly useful in applications requiring precise control over molecular interactions and labeling.
Properties
Molecular Formula |
C6H12N2O2 |
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Molecular Weight |
144.17 g/mol |
IUPAC Name |
3-(2,2-dimethoxyethyl)-3-methyldiazirine |
InChI |
InChI=1S/C6H12N2O2/c1-6(7-8-6)4-5(9-2)10-3/h5H,4H2,1-3H3 |
InChI Key |
WIHAWTZLTSJZCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N=N1)CC(OC)OC |
Origin of Product |
United States |
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